molecular formula C7H6F2N2O3 B2500704 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one CAS No. 1386916-75-1

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B2500704
CAS No.: 1386916-75-1
M. Wt: 204.133
InChI Key: ODXLFRJIYRLJIM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.133. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a compound that can be synthesized through various chemical reactions, highlighting its versatility in chemical synthesis and potential applications in creating new molecules with specific properties. The synthesis of fluorinated 3,6-dihydropyridines and their conversion to pyridines showcases the chemical manipulability of dihydropyridine derivatives for further chemical transformations (Pikun et al., 2020). Similarly, the synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore for dual inhibitory activities suggests a potential pathway for designing novel anti-inflammatory drugs (Chowdhury et al., 2009).

Chemical Behavior and Interactions

The study of voltammetric oxidation of Hantzsch 1,4-dihydropyridines, including derivatives similar to this compound, in protic media reveals insights into the substituent effect on the electrochemical behavior of such compounds. This research provides valuable information on how various substituents influence the redox behavior of dihydropyridine derivatives, which is crucial for developing compounds with desired electrochemical properties (Argüello et al., 2004).

Potential Pharmacological Applications

The design of cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory anti-inflammatory agents using a difluoromethyl-1,2-dihydropyridin-2-one moiety highlights the pharmacological potential of this compound. The research into creating celecoxib analogues that exhibit dual selective COX-2/5-LOX inhibitory activities opens up new avenues for the development of anti-inflammatory drugs with improved efficacy and possibly reduced side effects (Chowdhury et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological target. Many nitrogen-containing heterocyclic compounds are used in medicinal chemistry and can interact with various biological targets .

Future Directions

The study and application of nitrogen-containing heterocyclic compounds is a vibrant field of research, particularly in medicinal chemistry. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-6(9)4-10-3-5(11(13)14)1-2-7(10)12/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXLFRJIYRLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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